Ligustroflavone

説明

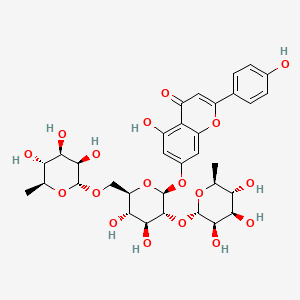

an apigenin triglycoside from the leaves of Ligustrum vulgare; structure in first source

特性

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O18/c1-11-22(37)25(40)28(43)31(46-11)45-10-20-24(39)27(42)30(51-32-29(44)26(41)23(38)12(2)47-32)33(50-20)48-15-7-16(35)21-17(36)9-18(49-19(21)8-15)13-3-5-14(34)6-4-13/h3-9,11-12,20,22-35,37-44H,10H2,1-2H3/t11-,12-,20+,22-,23-,24+,25+,26+,27-,28+,29+,30+,31+,32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULBHTHMVOCGOE-ZBCCAYPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260413-62-5 | |

| Record name | Nuezhenoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260413625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Methodological & Application

Application Notes and Protocols: Preparation of Ligustroflavone Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of Ligustroflavone stock solutions for use in various biological experiments. This compound, also known as Nuezhenoside, is a flavonoid compound with known biological activities, including the activation of AMPK and inhibition of the RIPK1/RIPK3/MLKL pathway[1][2].

Physicochemical Properties and Solubility Data

Accurate preparation of stock solutions begins with understanding the fundamental properties of the compound. This compound is a white to yellowish powder[1][3]. Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Source |

| Synonyms | Nuezhenoside | |

| CAS Number | 260413-62-5 | [1] |

| Molecular Formula | C₃₃H₄₀O₁₈ | |

| Molecular Weight | 724.67 g/mol | [1] |

| Appearance | White-yellowish powder | [1][3] |

| Solubility | DMSO: 250 mg/mL (344.99 mM) | [1][3][4] |

| Storage (Solid) | Desiccate at -20°C | [1] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light) | [2] |

Experimental Protocols

2.1. Materials and Equipment

-

This compound powder (CAS: 260413-62-5)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Pipettes and sterile, filter-barrier pipette tips

-

Vortex mixer

-

Ultrasonic water bath

2.2. Protocol for Preparing a 100 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution, which can be further diluted to create working solutions.

Calculations: To prepare 1 mL of a 100 mM stock solution, the required mass of this compound is calculated as follows: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Mass (mg) = 100 mmol/L × 0.001 L × 724.67 g/mol × 1000 mg/g = 72.47 mg

Procedure:

-

Weighing: Accurately weigh 72.47 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

-

Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.

-

Dissolution: Vortex the mixture thoroughly for 1-2 minutes. Due to the high concentration, complete dissolution may require sonication. Place the tube in an ultrasonic water bath for 10-15 minutes, or until the solution is clear and free of visible particulates[1][3]. If precipitation occurs, gentle warming (e.g., 37°C) combined with sonication can aid dissolution[2].

-

Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials[2].

-

Storage: Store the aliquots protected from light. For long-term storage, keep at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is suitable[2].

2.3. Preparation of Working Solutions

The high-concentration stock solution must be diluted to the final concentration required for the specific experiment (e.g., 25 µM for cell-based assays)[2].

Procedure:

-

Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

-

Perform serial dilutions using the appropriate cell culture medium or assay buffer to achieve the desired final concentration.

-

Important: Ensure the final concentration of DMSO in the working solution is non-toxic to the cells or experimental system, typically below 0.1% (v/v). Always include a vehicle control (medium or buffer with the same final DMSO concentration) in your experimental design.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for solution preparation and the primary signaling pathway influenced by this compound.

Caption: Workflow for preparing this compound stock and working solutions.

Caption: Key signaling pathways modulated by this compound.[1][2][5]

References

Application Notes & Protocols: Investigating the Inhibitory Effect of Ligustroflavone on the RIPK1/RIPK3/MLKL Necroptosis Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction: Necroptosis is a form of regulated, caspase-independent cell death that is increasingly recognized for its role in various pathologies, including inflammatory diseases, neurodegeneration, and ischemic injury.[1][2][3] The core signaling pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-like protein (MLKL).[3][4] Upon stimulation, typically by factors like Tumor Necrosis Factor-alpha (TNF-α) in the absence of caspase-8 activity, RIPK1 and RIPK3 form a complex called the necrosome.[5][6] This leads to the phosphorylation and activation of RIPK3, which in turn phosphorylates MLKL.[7][8] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[2][8]

Ligustroflavone, a flavonoid compound extracted from Ligustrum lucidum, has demonstrated protective effects in various disease models, including ischemic stroke, by inhibiting the RIPK1/RIPK3/MLKL pathway.[9][10][11] Studies indicate that this compound can reduce the expression of key necroptosis-associated proteins and block the critical interactions within the necrosome.[9][12] These application notes provide a detailed framework and experimental protocols for researchers to systematically investigate and characterize the effects of this compound on this pathway.

Visualizing the Necroptosis Pathway and this compound's Action

Data Presentation: Summary of this compound Effects

The following tables summarize quantitative data from existing literature and provide a template for presenting new experimental results.

Table 1: Summary of Reported this compound Activity

| Model System | This compound Concentration/Dose | Key Findings | Reference |

|---|---|---|---|

| Rat model of ischemic stroke (MCAO) | 30 mg/kg (i.g.) | Reduced infarct volume; Decreased protein levels of RIPK3, MLKL, and p-MLKL. | [9][10] |

| Hypoxia-cultured PC12 cells | 25 µM | Blocked cellular injury (LDH release); Decreased levels of necroptosis-associated proteins (except RIPK1). | [9][10] |

| STZ-induced diabetic mice | 5-20 mg/kg (i.p.) | Inhibited diabetic osteoporosis. | [10] |

| CCl₄-induced liver fibrosis in mice | 5-20 mg/kg (i.p.) | Ameliorated liver fibrosis by reducing collagen deposition. |[10] |

Table 2: Template for Western Blot Densitometry Data Data should be normalized to a loading control (e.g., β-actin) and expressed as fold change relative to the untreated control.

| Treatment Group | Relative p-MLKL Level | Relative MLKL Level | Relative p-RIPK3 Level | Relative RIPK3 Level | Relative RIPK1 Level |

|---|---|---|---|---|---|

| Control (Vehicle) | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |

| Necroptosis Inducer (e.g., TNF-α + zVAD) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

| Inducer + this compound (X µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

| Inducer + this compound (Y µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

| Inducer + Nec-1 (Positive Control) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

Table 3: Template for Cell Viability/Necroptosis Assay Data

| Treatment Group | % Cell Viability (e.g., CCK-8) | % Necrotic Cells (e.g., PI Staining) | LDH Release (Fold Change) |

|---|---|---|---|

| Control (Vehicle) | 100 ± 0.0 | Value ± SD | 1.00 ± 0.00 |

| Necroptosis Inducer (e.g., TNF-α + zVAD) | Value ± SD | Value ± SD | Value ± SD |

| Inducer + this compound (X µM) | Value ± SD | Value ± SD | Value ± SD |

| Inducer + this compound (Y µM) | Value ± SD | Value ± SD | Value ± SD |

| Inducer + Nec-1 (Positive Control) | Value ± SD | Value ± SD | Value ± SD |

Experimental Workflow

Detailed Experimental Protocols

Protocol 1: In Vitro Induction of Necroptosis and this compound Treatment

This protocol describes how to induce necroptosis in a suitable cell line and test the inhibitory effect of this compound. Human colorectal adenocarcinoma HT-29 cells are a common model as they readily undergo necroptosis.

Materials:

-

HT-29 cells (or other suitable cell line, e.g., L929, PC12)

-

DMEM or appropriate cell culture medium

-

Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

-

Recombinant Human TNF-α

-

Pan-caspase inhibitor (zVAD-FMK)

-

This compound

-

Necrostatin-1 (Nec-1, as a positive control inhibitor of RIPK1)

-

DMSO (vehicle for compounds)

-

Phosphate Buffered Saline (PBS)

-

Multi-well cell culture plates (6, 24, or 96-well)

Procedure:

-

Cell Seeding: Seed HT-29 cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment. For a 96-well plate, seed ~8,000 cells/well. For a 6-well plate, seed ~300,000 cells/well. Allow cells to adhere overnight.

-

Compound Preparation: Prepare stock solutions of this compound and Nec-1 in DMSO. Prepare working solutions by diluting the stocks in cell culture medium to the final desired concentrations (e.g., 1, 5, 10, 25 µM for this compound). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Pre-treatment: Remove the old medium from the cells. Add the medium containing the different concentrations of this compound, Nec-1 (e.g., 20 µM), or vehicle (DMSO). Incubate for 1-2 hours.

-

Induction of Necroptosis: Add the necroptosis-inducing stimuli to the appropriate wells. A common combination for HT-29 cells is TNF-α (e.g., 20 ng/mL) and zVAD-FMK (e.g., 20 µM).

-

Incubation: Incubate the plates for the desired time period (e.g., 8-24 hours) at 37°C and 5% CO₂.

-

Proceed to Endpoint Assays: After incubation, collect the cell culture supernatant for LDH assay and/or lyse the cells for Western blotting and Co-IP, or stain for microscopy/flow cytometry.

Protocol 2: Western Blotting for Necroptosis Markers

This protocol is used to quantify the protein levels of total and phosphorylated RIPK1, RIPK3, and MLKL.[1][13]

Materials:

-

Treated cells from Protocol 1

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-RIPK1, anti-RIPK3, anti-MLKL, anti-p-MLKL (S358), anti-p-RIPK3 (S227), anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C, following the manufacturer's recommended dilution.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Imaging: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to the loading control (β-actin).

Protocol 3: Co-Immunoprecipitation (Co-IP) for Necrosome Interaction

This protocol determines if this compound disrupts the interaction between RIPK1 and RIPK3.[9]

Materials:

-

Treated cells from Protocol 1

-

Non-denaturing IP Lysis Buffer

-

Primary antibody for immunoprecipitation (e.g., anti-RIPK1)

-

Protein A/G magnetic beads or agarose beads

-

Primary antibodies for Western blotting (anti-RIPK3, anti-RIPK1)

Procedure:

-

Cell Lysis: Lyse cells using a non-denaturing IP lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Pre-clear the lysate by incubating with beads for 1 hour to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RIPK1 antibody overnight at 4°C with gentle rotation.

-

Complex Capture: Add Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads by adding Laemmli buffer and boiling. Analyze the eluate by Western blotting using antibodies against RIPK3 (to detect the interaction) and RIPK1 (to confirm successful immunoprecipitation).

Protocol 4: Cell Death and Viability Assays

These assays quantify the extent of cell death and the protective effect of this compound.

A. Lactate Dehydrogenase (LDH) Release Assay:

-

Principle: Measures the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane rupture, a hallmark of necroptosis.[9]

-

Procedure:

-

After treatment (Protocol 1), carefully collect the cell culture supernatant.

-

Use a commercially available LDH cytotoxicity assay kit.

-

Follow the kit's instructions to mix the supernatant with the reaction mixture.

-

Measure the absorbance at the specified wavelength (e.g., 490 nm).

-

Calculate LDH release relative to a "maximum LDH release" control (cells lysed with a detergent).

-

B. Propidium Iodide (PI) Staining with Flow Cytometry:

-

Principle: PI is a fluorescent dye that cannot cross the membrane of live cells but stains the DNA of dead cells with compromised membranes.

-

Procedure:

-

After treatment, collect both floating and adherent cells.

-

Wash the cells with PBS.

-

Resuspend the cells in a binding buffer containing PI.

-

Incubate in the dark for 15 minutes.

-

Analyze the cell population using a flow cytometer. The percentage of PI-positive cells represents the necrotic/dead cell population.

-

Logical Relationship of Experiments

References

- 1. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Tools in the Art of Studying Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule probes for cellular death machines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Necroptosis: When Apoptosis Meets Necrosis | Rockland [rockland.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound reduces necroptosis in rat brain after ischemic stroke through targeting RIPK1/RIPK3/MLKL pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. RIPK1/RIPK3/MLKL-mediated necroptosis contributes to compression-induced rat nucleus pulposus cells death - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing Ligustroflavone Solubility for In Vivo Research

Welcome to the technical support center for improving the solubility of Ligustroflavone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation of this compound for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound formulations.

| Question/Issue | Possible Cause(s) | Troubleshooting Steps |

| This compound precipitates out of my aqueous solution during preparation or upon standing. | - this compound is poorly water-soluble.- The concentration exceeds its solubility limit in the chosen solvent system.- pH of the solution is not optimal for solubility. | - Increase Solvent Strength: Start by dissolving this compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) before adding it to the aqueous phase.[1][2]- Use Co-solvents: Employ a co-solvent system. A common and effective mixture for in vivo use is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]- Heat and/or Sonicate: Gently warm the solution and/or use a sonicator to aid in dissolution.[1]- pH Adjustment: While specific data for this compound is limited, the solubility of many flavonoids is pH-dependent. Experiment with adjusting the pH of your vehicle, but be mindful of physiological compatibility for in vivo studies. |

| My cyclodextrin inclusion complex with this compound is not showing significant solubility enhancement. | - Incorrect cyclodextrin type was used.- The molar ratio of this compound to cyclodextrin is not optimal.- The preparation method is inefficient. | - Select an Appropriate Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are often more effective at solubilizing flavonoids than native β-cyclodextrin. A formulation of 10% DMSO in a 20% SBE-β-CD saline solution has been shown to be effective.[1]- Optimize Molar Ratio: A 1:1 molar ratio is a common starting point for flavonoid-cyclodextrin complexes. You may need to perform a phase solubility study to determine the optimal ratio.- Kneading or Freeze-Drying: These methods are generally more effective for forming inclusion complexes than simple physical mixing. |

| The solid dispersion of this compound I prepared does not improve the dissolution rate. | - The drug is not in an amorphous state.- The chosen polymer is not suitable.- The drug-to-polymer ratio is too high. | - Confirm Amorphous State: Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm that the this compound in your solid dispersion is amorphous and not crystalline.- Polymer Selection: Use hydrophilic polymers such as Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC).- Optimize Drug Loading: High drug loading can lead to recrystallization. Try preparing solid dispersions with lower drug-to-polymer ratios. |

| My this compound nanosuspension shows particle aggregation and instability. | - Inadequate stabilizer concentration.- Inappropriate stabilizer type.- Ostwald ripening. | - Optimize Stabilizer: The type and concentration of the stabilizer are critical. A combination of a polymer and a surfactant (e.g., HPMC and Tween 80) is often effective.[3]- Energy Input: Ensure sufficient energy is applied during homogenization or milling to achieve a small and uniform particle size.- Storage Conditions: Store the nanosuspension at a controlled temperature, as temperature fluctuations can promote particle growth. |

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common solvents?

A1: this compound is a flavonoid glycoside and exhibits poor solubility in water. It is highly soluble in Dimethyl Sulfoxide (DMSO), with a reported solubility of up to 250 mg/mL.[2][4][5] Its solubility in other common laboratory solvents like ethanol and methanol is generally low to moderate, which is typical for flavonoids. For in vivo studies, starting with a stock solution in DMSO is a common practice.[1]

Q2: Which formulation strategies are recommended for improving the in vivo solubility of this compound?

A2: For in vivo applications, several strategies can be employed:

-

Co-solvent Formulations: These involve a mixture of solvents to increase solubility. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which can achieve a this compound concentration of at least 2.08 mg/mL.[1]

-

Cyclodextrin Inclusion Complexes: Encapsulating this compound within a cyclodextrin molecule can significantly enhance its aqueous solubility. A formulation with 10% DMSO in a 20% SBE-β-CD saline solution has been shown to be effective, also achieving a concentration of at least 2.08 mg/mL.[1]

-

Solid Dispersions: This involves dispersing this compound in a solid hydrophilic polymer matrix to enhance its dissolution rate.

-

Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and, consequently, its dissolution velocity and saturation solubility.

Q3: How can I prepare a stock solution of this compound?

A3: Due to its high solubility in DMSO, it is recommended to prepare a high-concentration stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[1] This stock solution can then be diluted into the final aqueous-based formulation for your in vivo experiments. Ensure the final concentration of DMSO in your formulation is within the acceptable limits for animal studies.

Q4: Are there any stability concerns when working with this compound solutions?

A4: Flavonoids can be susceptible to degradation by light, temperature, and pH. It is advisable to protect this compound solutions from light and store them at low temperatures (-20°C for short-term and -80°C for long-term storage).[1] The stability in your final formulation should be evaluated, especially if it will be stored for an extended period before use.

Q5: How can I analyze the concentration of this compound in my formulations?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying this compound. A reverse-phase C18 column is typically used, with a mobile phase consisting of a mixture of an acidified aqueous solution (e.g., with formic acid) and an organic solvent like methanol or acetonitrile. The detection wavelength can be set based on the UV absorbance maxima of this compound.

Quantitative Data Summary

The following table summarizes the reported solubility of this compound in different solvent systems suitable for in vivo studies.

| Formulation/Solvent System | Composition | Achieved Solubility | Reference |

| Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [1] |

| Cyclodextrin-based System | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [1] |

| Pure Organic Solvent | Dimethyl Sulfoxide (DMSO) | 250 mg/mL | [2][4][5] |

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for In Vivo Administration

This protocol details the preparation of a co-solvent system to achieve a this compound concentration of ≥ 2.08 mg/mL.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Polyethylene Glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl in water)

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

In a sterile container, add 100 µL of the this compound DMSO stock solution.

-

To this, add 400 µL of PEG300 and mix thoroughly until a homogenous solution is formed.

-

Add 50 µL of Tween-80 to the mixture and mix again.

-

Finally, add 450 µL of saline to bring the total volume to 1 mL.

-

Vortex the final solution to ensure complete mixing. If any precipitation is observed, gentle warming and sonication can be used to aid dissolution.[1]

Protocol 2: Preparation of a Cyclodextrin-Based Formulation

This protocol describes the preparation of a this compound formulation using Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

-

Saline (0.9% NaCl in water)

Procedure:

-

Prepare a 20% (w/v) solution of SBE-β-CD in saline.

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

In a sterile container, take 900 µL of the 20% SBE-β-CD in saline solution.

-

Add 100 µL of the this compound DMSO stock solution to the SBE-β-CD solution.

-

Mix the solution thoroughly until a clear and homogenous solution is obtained.

Visualizations

References

Troubleshooting Ligustroflavone instability in cell culture media

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Ligustroflavone in cell culture experiments. Our aim is to help researchers, scientists, and drug development professionals overcome common challenges related to the stability of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Question: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause and how can I resolve it?

Answer:

Precipitation of this compound in cell culture media can be attributed to several factors:

-

Poor Solubility: this compound is sparingly soluble in aqueous solutions. Direct addition of a highly concentrated DMSO stock to the media can cause the compound to crash out.

-

Solution: Prepare a more dilute stock solution or use a solvent system that enhances solubility. For in vivo studies, formulations with DMSO, PEG300, Tween-80, and saline have been used to improve solubility[1]. While not directly applicable to cell culture, this highlights the utility of co-solvents. For cell culture, a stepwise dilution of the DMSO stock into a small volume of media before adding it to the final culture volume can also help.

-

-

Temperature Fluctuations: Exposing the media to repeated freeze-thaw cycles or sudden temperature changes can decrease the solubility of dissolved compounds, leading to precipitation[2].

-

Solution: Aliquot your stock solutions to avoid repeated freeze-thaw cycles[1]. When preparing your working solution, ensure the cell culture medium is at the appropriate temperature (typically 37°C) before adding this compound.

-

-

Interaction with Media Components: Certain components in the cell culture medium, such as salts and proteins, can interact with flavonoids and lead to the formation of insoluble complexes[3]. Calcium salts, in particular, are known to be prone to precipitation[2].

-

Solution: When preparing custom media, dissolve calcium chloride separately in deionized water before adding other components one at a time.

-

Question: My experimental results with this compound are inconsistent. Could this be due to its instability in the culture medium?

Answer:

Yes, inconsistent results are a common sign of compound instability. Flavonoids, including this compound, can degrade in cell culture media, leading to a decrease in the effective concentration over the course of an experiment. The stability of flavonoids is influenced by several factors:

-

pH of the Medium: The standard pH of most cell culture media (around 7.4) can affect flavonoid stability. Some flavonoids are more stable under slightly acidic conditions[4].

-

Light Exposure: Flavonoids can be susceptible to photodegradation upon exposure to light, especially UV light[5][6].

-

Temperature: Higher temperatures can accelerate the degradation of some flavonoids[8][9]. While cell cultures are maintained at 37°C, prolonged incubation times can lead to significant compound loss.

-

Oxidation: Flavonoids can be oxidized, which alters their structure and biological activity. This can be catalyzed by metal ions present in the medium[10].

To address this, we recommend performing a stability assessment of this compound under your specific experimental conditions.

Question: How can I determine if my this compound is degrading in my cell culture experiments?

Answer:

To assess the stability of this compound in your cell culture setup, you can perform a time-course experiment. This involves incubating this compound in your cell culture medium at 37°C and measuring its concentration at different time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The concentration can be quantified using High-Performance Liquid Chromatography (HPLC). A significant decrease in the concentration over time indicates instability. We provide a detailed protocol for this assessment in the "Experimental Protocols" section.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A1: this compound is soluble in DMSO[1]. It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-50 mM). Once prepared, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For storage, it is recommended to keep the stock solutions at -20°C for up to one month or at -80°C for up to six months, protected from light[1].

Q2: What is the recommended working concentration of this compound in cell culture?

A2: The optimal working concentration of this compound depends on the cell type and the specific biological effect being investigated. Published studies have used a range of concentrations. For example, in studies on diabetic osteoporosis, concentrations from 0.1 nM to 0.1 mM have been used[1]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q3: Can the glycosylation of this compound affect its stability?

A3: Yes, the presence of sugar moieties (glycosylation) can influence the stability of flavonoids. Glycosylation can protect the flavonoid structure from oxidative degradation[10][11]. However, these glycosidic bonds can also be cleaved by enzymes present in cell culture, releasing the aglycone which may have different stability and activity.

Q4: Are there any known interactions of this compound with common cell culture supplements?

A4: While specific interaction studies for this compound with all cell culture supplements are not available, it is known that flavonoids can interact with proteins and metal ions[3]. If you are using serum-free media with specific metal supplements like copper or iron, be aware of the potential for precipitation.

Data Presentation: Stability of Structurally Similar Flavonoids

| Compound | Condition | Stability/Degradation Rate | Reference |

| Apigenin | Aqueous solution, 20°C | k = 0.0207 h⁻¹ | [8] |

| Apigenin | Aqueous solution, 37°C | k = 0.0226 h⁻¹ | [8] |

| Apigenin | Aqueous solution, 37°C with Fe²⁺ | k = 0.0395 h⁻¹ | [8] |

| Apigenin | Aqueous solution, 37°C with Cu²⁺ | k = 0.0728 h⁻¹ | [8] |

| Luteolin | Aqueous solution, 20°C | k = 0.0214 h⁻¹ | [8] |

| Luteolin | Aqueous solution, 37°C | k = 0.0245 h⁻¹ | [8] |

| Luteolin | Aqueous solution, 37°C with Fe²⁺ | Increased stability | [8] |

| Luteolin | Aqueous solution, 37°C with Cu²⁺ | Increased stability | [8] |

Note: 'k' represents the degradation rate constant. A higher 'k' value indicates lower stability. This data suggests that temperature and the presence of certain metal ions can significantly impact the stability of flavonoids.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes

Procedure:

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

-

Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary[1].

-

Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1]. Always protect the stock solution from light.

Protocol 2: Assessment of this compound Stability in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

-

This compound stock solution (from Protocol 1)

-

Complete cell culture medium (the same medium used for your experiments)

-

Sterile culture plates or tubes

-

Incubator (37°C, 5% CO₂)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid or other appropriate mobile phase modifier, HPLC grade

-

Deionized water, HPLC grade

Procedure:

-

Preparation of Working Solution:

-

Pre-warm the complete cell culture medium to 37°C.

-

Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments (e.g., 10 µM). To do this, perform a serial dilution of the DMSO stock solution into the pre-warmed medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

-

-

Incubation:

-

Dispense the this compound-containing medium into sterile culture wells or tubes.

-

Place the samples in a 37°C, 5% CO₂ incubator.

-

-

Sample Collection:

-

Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after preparation.

-

Immediately after collection, stop any potential degradation by adding an equal volume of cold acetonitrile to precipitate proteins and stabilize the compound.

-

Centrifuge the samples to pellet any precipitates.

-

Transfer the supernatant to clean tubes for HPLC analysis. Samples can be stored at -80°C until analysis.

-

-

HPLC Analysis:

-

Prepare a calibration curve using known concentrations of this compound in a mixture of cell culture medium and acetonitrile (1:1) to account for matrix effects.

-

Analyze the collected samples and the calibration standards by HPLC. A reverse-phase C18 column is typically suitable for flavonoid analysis[12][13]. The mobile phase can be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape[13]. Detection can be performed at a wavelength where this compound has maximum absorbance.

-

Quantify the concentration of this compound in each sample using the calibration curve.

-

-

Data Analysis:

-

Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time. A significant decrease in this percentage over time indicates instability.

-

Visualizations

Signaling Pathways

This compound is known to modulate several key signaling pathways. Understanding these pathways can provide context for your experimental observations.

Caption: Potential degradation pathway of this compound in cell culture media.

Caption: Troubleshooting workflow for this compound instability issues.

Caption: this compound downregulates the TGF-β/Smad signaling pathway.

Caption: this compound activates the AMPK signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cell Culture Academy [procellsystem.com]

- 3. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]

- 4. enamine.net [enamine.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. phytotechlab.com [phytotechlab.com]

- 8. The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Technical Support Center: Optimizing Ligustroflavone Extraction from Ligustrum lucidum

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Ligustroflavone from the fruits of Ligustrum lucidum. It includes troubleshooting for common experimental issues, detailed protocols, and comparative data to enhance extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: Which part of the Ligustrum lucidum plant is the best source for this compound?

A1: The fruits of Ligustrum lucidum, also known as Fructus Ligustri Lucidi or Nü-zhen-zi, are the primary source for extracting this compound and other bioactive compounds like oleanolic acid and ursolic acid.[1][2][3][4] For certain compounds like oleanolic acid, the exo-sarcocarps (peel and flesh) have been shown to contain a higher concentration compared to the whole fruit, testa, or core.[2]

Q2: What are the most effective solvents for this compound extraction?

A2: Polar solvents are generally more effective for extracting flavonoids like this compound.[5] Studies have shown that ethanol and ethanol-water mixtures are effective for extracting compounds from Ligustrum lucidum.[4][6] For instance, an 80% ethanol solution was found to be optimal for the microwave-assisted extraction of oleanolic and ursolic acids.[4] The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds.

Q3: What are the common methods for extracting this compound?

A3: Common methods include conventional techniques like maceration and reflux, as well as modern ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).[2][4] UAE and MAE are often preferred as they can enhance extraction efficiency and reduce extraction time.[7]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a common method for quantifying flavonoids.[8] For more sensitive and selective analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly effective.[9][10] High-Performance Thin-Layer Chromatography (HPTLC) can also be used for quantification and fingerprinting analysis.[11]

Q5: What are the known biological activities of this compound?

A5: this compound is an orally active flavonoid that has been shown to antagonize the calcium-sensing receptor (CaSR).[3][12][13] This activity allows it to regulate calcium metabolism, protect bone tissue, and has shown potential in studies related to diabetic osteoporosis.[12][13][14] It also exhibits anti-inflammatory, antioxidant, and anti-fibrosis effects.[15]

Troubleshooting Guide

Issue 1: Low this compound Yield

Q: My extraction is resulting in a consistently low yield of this compound. What factors should I investigate?

A: Several factors can contribute to low extraction yields. Consider the following:

-

Plant Material:

-

Part Used: Ensure you are using the fruit of Ligustrum lucidum. The concentration of bioactive compounds can vary between different parts of the plant.[2][5]

-

Growth Stage: The content of this compound in the fruits can fluctuate depending on the growth period.[16]

-

Particle Size: The material should be ground to a fine powder to increase the surface area available for solvent interaction. The sample mesh number is a key parameter to optimize.[16]

-

-

Extraction Parameters:

-

Solvent Choice: The type and concentration of the solvent are critical. Pure ethanol, water, or an ethanol-water mixture can yield different results.[6] For similar compounds in L. lucidum, an 80% ethanol solution has been shown to be effective.[4]

-

Solid-to-Liquid Ratio: An insufficient volume of solvent may lead to incomplete extraction. A common starting point is a ratio of 1:15 (g/mL).[4]

-

Extraction Time and Temperature: Both parameters need to be optimized. For UAE and MAE, shorter extraction times are typical. For conventional methods, longer periods may be necessary.[4][6] Elevated temperatures can enhance extraction but may also lead to degradation if too high.[4]

-

Issue 2: High Level of Impurities in the Extract

Q: My extract shows high levels of impurities during analysis. How can I improve the purity of the this compound extract?

A: High impurity levels can be addressed through both pre-extraction and post-extraction strategies:

-

Selective Extraction:

-

Solvent Polarity: Adjusting the polarity of the extraction solvent can help to selectively extract this compound while leaving behind undesirable compounds.

-

Fractional Extraction: Consider a multi-step extraction process. For example, a preliminary wash with a non-polar solvent like hexane can remove lipids before extracting with a more polar solvent like ethanol.

-

-

Post-Extraction Purification:

-

Liquid-Liquid Partitioning: Partitioning the crude extract between two immiscible solvents (e.g., ethyl acetate and water) can separate compounds based on their differential solubility.

-

Chromatography: Column chromatography (e.g., using silica gel or Sephadex) is a standard method for purifying specific compounds from a crude extract.

-

Ethanol Precipitation: After an initial aqueous extraction, adding ethanol can cause precipitation of insoluble components, which can then be removed by centrifugation.[1]

-

Issue 3: Potential Degradation of this compound

Q: I suspect that my this compound is degrading during the extraction or storage process. What are the likely causes and how can I prevent it?

A: Flavonoids can be susceptible to degradation from heat, light, and pH changes.

-

Thermal Degradation: High temperatures used during extraction (especially in methods like reflux or MAE) or during solvent evaporation can lead to degradation.[17]

-

Solution: Optimize the temperature and duration of extraction. Use the lowest effective temperature. For solvent removal, use a rotary evaporator under reduced pressure to keep the temperature low.

-

-

Photodegradation: Exposure to UV light can break down flavonoid structures.

-

Solution: Conduct extraction and storage in the dark or using amber-colored glassware.[6]

-

-

pH Stability: The stability of flavonoids can be pH-dependent. Extreme pH conditions can cause hydrolysis or other chemical changes.

-

Solution: Maintain a neutral or slightly acidic pH during extraction unless a specific pH is required for selectivity. Buffer the extraction solvent if necessary.

-

-

Storage: Improper storage can lead to degradation over time.

-

Solution: Store the dried extract or purified compound in a cool, dark, and dry place.[18] For long-term storage, keeping it at low temperatures (-20°C or below) in an airtight container is advisable.

-

Data Summary Tables

Table 1: Optimization of Extraction Conditions for Major Bioactive Compounds in Ligustrum lucidum

| Parameter | Variation | Effect on Yield | Reference Compound(s) | Source |

| Extraction Solvent | Water vs. 50% Ethanol-Water vs. 100% Ethanol | 50% Ethanol-Water and Water showed higher antioxidant activity, suggesting better extraction of phenolic compounds. | Total Phenolics | [6] |

| Solvent Concentration | 80% Ethanol | Optimal for MAE | Oleanolic Acid, Ursolic Acid | [4] |

| Solid-to-Liquid Ratio | 1:15 (g/mL) | Optimal for MAE | Oleanolic Acid, Ursolic Acid | [4] |

| Extraction Time | 15 hours (Maceration) | Proposed as optimal for antioxidant activity. | Total Phenolics | [6] |

| 30 minutes (MAE) | Optimal for MAE | Oleanolic Acid, Ursolic Acid | [4] | |

| Extraction Temperature | 70°C (MAE) | Optimal for MAE | Oleanolic Acid, Ursolic Acid | [4] |

| Microwave Power | 500 W | Optimal for MAE | Oleanolic Acid, Ursolic Acid | [4] |

Table 2: Yield of Oleanolic Acid and Ursolic Acid from Ligustrum lucidum using Optimized Microwave-Assisted Extraction (MAE)

| Compound | Yield (mg/g of plant material) |

| Oleanolic Acid | 4.4 ± 0.20 |

| Ursolic Acid | 5.8 ± 0.15 |

| Data from a study optimizing MAE with 80% ethanol, a 1:15 solid-to-liquid ratio, at 70°C for 30 min with 500 W power.[4] |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

-

Preparation of Material:

-

Dry the fruits of Ligustrum lucidum at room temperature in the shade or in an oven at a low temperature (40-50°C).

-

Grind the dried fruits into a fine powder (e.g., 40-60 mesh).[16]

-

-

Extraction:

-

Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

-

Add 150 mL of 70% ethanol (a 1:15 solid-to-liquid ratio).

-

Place the flask in an ultrasonic bath.

-

Perform sonication for 45 minutes at a controlled temperature of 50°C.

-

-

Separation and Filtration:

-

After extraction, cool the mixture to room temperature.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and re-extract the solid residue with another 100 mL of 70% ethanol under the same conditions to ensure complete extraction.

-

-

Solvent Evaporation:

-

Combine the filtrates from both extractions.

-

Concentrate the extract using a rotary evaporator at a temperature below 50°C under reduced pressure to obtain the crude extract.

-

-

Storage:

-

Dry the crude extract completely in a vacuum oven or lyophilizer.

-

Store the dried extract in an airtight, light-resistant container at 4°C.

-

Protocol 2: Aqueous Decoction and Ethanol Precipitation

This method is adapted from a general protocol for preparing Ligustrum lucidum fruit extract.[1]

-

Preparation of Material:

-

Use authentic, dried Ligustrum lucidum fruits.

-

-

Aqueous Extraction:

-

Soak 100 g of the fruits in 800 mL of distilled water (an 8-fold volume) for 1 hour.

-

Bring the mixture to a boil and maintain the decoction for 2 hours.

-

Filter the decoction to separate the liquid extract from the solid residue.

-

Repeat the decoction process on the residue with another 800 mL of boiling distilled water for 2 hours.

-

-

Purification:

-

Combine the filtrates from both decoctions.

-

Centrifuge the combined liquid at 12,000 rpm for 30 minutes to remove fine insoluble ingredients.

-

Collect the supernatant and mix it with an equal volume of absolute ethanol.

-

Keep the mixture at 4°C overnight to allow for the precipitation of polysaccharides and other insoluble components.

-

Centrifuge again at 12,000 rpm for 30 minutes.

-

-

Final Product:

-

The resulting supernatant contains the partially purified extract rich in flavonoids and other soluble compounds.

-

This solution can be concentrated and lyophilized to yield a dry powder.

-

Mandatory Visualizations

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Preliminary results on the separation of the different parts of Ligustrum lucidum Ait fruit and the main bioactive compounds analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Antioxidant Activity of Extracts from Ligustrum lucidum Fruit [spkx.net.cn]

- 6. researchgate.net [researchgate.net]

- 7. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. Development and Validation of an LC-ESI-MS/MS Method for Simultaneous Determination of this compound and Rhoifolin in… [ouci.dntb.gov.ua]

- 9. Development and Validation of an LC-ESI-MS/MS Method for Simultaneous Determination of this compound and Rhoifolin in Rat Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijhsr.org [ijhsr.org]

- 11. Validated HPTLC Method for Quantification of Luteolin and Apigenin in Premna mucronata Roxb., Verbenaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. Protective Effects of this compound, an Active Compound from Ligustrum lucidum, on Diabetes-Induced Osteoporosis in Mice: A Potential Candidate as Calcium-Sensing Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A review of botany, phytochemistry, pharmacology, and applications of the herb with the homology of medicine and food: Ligustrum lucidum W.T. Aiton - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Thermal degradation and stability of sodium hyaluronate in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. LIGUSTRUM LUCIDUM FRUIT EXTRACT - Ataman Kimya [atamanchemicals.com]

Technical Support Center: Quantifying Ligustroflavone with HPLC

Welcome to the technical support center for the HPLC quantification of Ligustroflavone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Poor Peak Shape (Peak Tailing)

Question: My this compound peak is showing significant tailing. What are the likely causes and how can I resolve this?

Answer:

Peak tailing is a common issue in reversed-phase HPLC, often caused by secondary interactions between the analyte and the stationary phase. For a flavonoid glycoside like this compound, this can be particularly prevalent.

Potential Causes and Solutions:

-

Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with polar functional groups on the this compound molecule, leading to tailing.

-

Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to around 3.0) with an additive like formic acid or phosphoric acid can suppress the ionization of silanol groups, minimizing these secondary interactions.[1][2]

-

Solution 2: Use of an End-Capped Column: Employing a modern, high-purity, end-capped C18 column will reduce the number of available free silanol groups, leading to more symmetrical peaks.

-

-

Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.

-

Solution: Dilute your sample and re-inject. If the peak shape improves, column overload was the likely issue.

-

-

Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.

-

Solution: Ensure all connections are secure and use tubing with the smallest appropriate internal diameter and length.

-

Issue 2: Poor Resolution and Co-elution

Question: I am having difficulty separating the this compound peak from other components in my plant extract. What strategies can I use to improve resolution?

Answer:

Achieving baseline separation is critical for accurate quantification. Flavonoid-rich extracts often contain structurally similar compounds that can co-elute with this compound.

Potential Causes and Solutions:

-

Inadequate Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase may not be optimal for separating this compound from other flavonoids like Rhoifolin or Oleuropein, which can be present in Ligustrum lucidum extracts.[1]

-

Solution 1: Optimize the Gradient: If using a gradient method, try adjusting the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.

-

Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

-

-

Inappropriate Column Chemistry: A standard C18 column may not provide the necessary selectivity.

-

Solution: Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer alternative selectivities for flavonoids.

-

-

Sample Matrix Effects: Complex sample matrices can interfere with the chromatography, leading to poor resolution.[3][4]

-

Solution: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering compounds before injection.[3]

-

Issue 3: Low Sensitivity and Inconsistent Results

Question: My this compound peak is very small, or the peak area is not reproducible between injections. How can I improve sensitivity and consistency?

Answer:

Low sensitivity and poor reproducibility can stem from a variety of factors, from sample preparation to detector settings.

Potential Causes and Solutions:

-

Suboptimal Detection Wavelength: The UV detector may not be set to the wavelength of maximum absorbance for this compound.

-

Solution: Determine the UV spectrum of a pure this compound standard to identify its λmax (wavelength of maximum absorbance) and set your detector accordingly. For flavonoids, this is often in the range of 254 nm to 370 nm.

-

-

Sample Degradation: this compound, like many flavonoids, may be susceptible to degradation under certain conditions.

-

Solution: Prepare samples fresh and protect them from light and excessive heat. If stability is a concern, conduct forced degradation studies (e.g., acid, base, oxidation, photolysis) to understand the degradation profile and ensure the analytical method is stability-indicating.

-

-

Inconsistent Sample Preparation: Variability in the extraction and clean-up process can lead to inconsistent analyte concentrations.

-

Solution: Standardize the sample preparation protocol, ensuring consistent extraction times, solvent volumes, and handling procedures. The use of an internal standard can also help to correct for variations.

-

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC-UV method for this compound quantification?

A1: Based on published methods for similar flavonoids and specific methods for this compound using MS detection, a good starting point for a reversed-phase HPLC-UV method would be:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan for the λmax of this compound, but 270 nm can be a good starting point.

-

Injection Volume: 10-20 µL.

Q2: How should I prepare my plant material for this compound analysis?

A2: A common method for extracting flavonoids from plant material involves the following steps:

-

Drying and Grinding: Dry the plant material (e.g., fruits of Ligustrum lucidum) and grind it into a fine powder.

-

Extraction: Perform an ultrasound-assisted extraction with a solvent such as 70-95% ethanol.

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure.

-

Clean-up (optional but recommended): For complex matrices, a solid-phase extraction (SPE) step can be used to remove interfering substances.

Q3: What are some common co-eluting compounds with this compound?

A3: In extracts from Ligustrum lucidum and other plants, this compound may co-elute with other structurally similar flavonoids. One commonly co-analyzed flavonoid is Rhoifolin.[1] Depending on the plant matrix, other flavonoids and phenolic compounds could also interfere. Using a diode-array detector (DAD) can help assess peak purity.

Q4: My column backpressure is increasing. What should I do?

A4: High backpressure is often due to a blockage in the system.

-

Check for Particulates: Ensure your samples and mobile phases are filtered through a 0.45 µm or 0.22 µm filter.

-

Use a Guard Column: A guard column installed before the analytical column can trap particulates and strongly retained compounds, protecting the main column.

-

Column Washing: If the column is contaminated, a washing procedure with a series of strong solvents may be necessary. If backpressure remains high, the column frit may be blocked and require replacement, or the column itself may need to be replaced.

Experimental Protocols

Below are summarized experimental conditions adapted from validated methods for this compound analysis.

Table 1: HPLC-MS/MS Method for Simultaneous Determination of this compound and Rhoifolin

| Parameter | Condition |

| Column | Venusil HILIC, 150 mm × 2.1 mm, 5 µm |

| Mobile Phase | Isocratic: Acetonitrile/Water/Formic Acid (75:25:0.1, v/v/v) |

| Flow Rate | 0.3 mL/min |

| Detection | Triple-quadrupole tandem MS (Negative ionization, SRM mode) |

| Linearity Range | 3–300 ng/mL for this compound |

| Reference | Liu et al. (2016)[1] |

Table 2: UPLC-MS/MS Method for Quantification of this compound

| Parameter | Condition |

| Column | Not specified, but likely a sub-2 µm particle size column |

| Mobile Phase | Acetonitrile/Water/Formic Acid (75:25:0.1, v/v/v) |

| Detection | Tandem Mass Spectrometry (Positive mode, MRM) |

| LLOQ | 2 ng/mL in rat plasma and mouse tissue |

| Reference | Liu et al. (2019) |

Visualizations

Experimental Workflow

Caption: General workflow for the quantification of this compound from plant material using HPLC.

Troubleshooting Logic for Peak Tailing

Caption: Decision tree for troubleshooting peak tailing in this compound analysis.

Signaling Pathways of this compound

TGF-β/Smad Signaling Pathway

Caption: this compound inhibits the TGF-β/Smad pathway, reducing liver fibrosis.[5]

NLRP1 Inflammasome Pathway

Caption: this compound exerts neuroprotective effects by suppressing the NLRP1 inflammasome.

Calcium-Sensing Receptor (CaSR) Pathway

Caption: this compound acts as a CaSR antagonist, influencing PTH secretion and calcium homeostasis.

References

How to prevent degradation of Ligustroflavone during storage

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Ligustroflavone to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For long-term stability, this compound in powdered form should be stored at -20°C. If dissolved in a solvent, it is best stored at -80°C. For short-term storage of solutions, -20°C is acceptable, but it is crucial to protect the solution from light.[1] A certificate of analysis for this compound suggests that the powder is stable for at least three years when stored at -20°C.[2]

Q2: How should I handle this compound solutions to maintain stability?

A2: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[1]

Q3: Are there any substances that are incompatible with this compound?

A3: Yes, you should avoid strong acids, strong alkalis, and strong oxidizing or reducing agents, as they are incompatible with this compound and can lead to its degradation.

Q4: What are the primary factors that can cause this compound degradation?

A4: Based on studies of structurally similar flavonoid glycosides, the primary factors that can cause degradation of this compound are likely to be:

-

pH: Flavonoid glycosides can be susceptible to hydrolysis under acidic conditions. The stability of apigenin, the aglycone of this compound, is also pH-dependent, with greater stability at acidic pH and progressive degradation at neutral or alkaline pH.[3][4]

-

Temperature: Elevated temperatures can accelerate the degradation of flavonoids. Thermal processing can lead to the conversion of flavonoid glycosides to their aglycones.[3]

-

Light: As a general precaution for flavonoid compounds, exposure to light should be minimized.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound have not been detailed in the available literature, based on its structure as an apigenin glycoside, potential degradation pathways include:

-

Hydrolysis of Glycosidic Bonds: Under acidic conditions or due to enzymatic activity, the sugar moieties attached to the apigenin backbone can be cleaved.[3][5]

-

Degradation of the Apigenin Aglycone: The core flavone structure (apigenin) can also degrade, particularly at neutral or alkaline pH.[3] Human gut microbiota has been shown to degrade apigenin into smaller phenolic compounds.[5]

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Loss of biological activity or inconsistent experimental results. | Degradation of this compound due to improper storage. | - Verify that the powdered this compound is stored at -20°C and solutions are stored at -80°C (long-term) or -20°C (short-term) and protected from light. - Ensure that stock solutions are aliquoted to avoid repeated freeze-thaw cycles. - Prepare fresh working solutions for each experiment. |

| Precipitate formation in the stock solution. | Poor solubility or degradation. | - Confirm the appropriate solvent is being used for dissolution. - Gently warm the solution or use sonication to aid dissolution. If the precipitate persists, it may indicate degradation, and a fresh solution should be prepared. |

| Unexpected peaks in analytical chromatography (e.g., HPLC). | Presence of degradation products. | - Review the storage and handling procedures of the this compound sample. - Consider performing a forced degradation study to identify potential degradation products and confirm the specificity of the analytical method. |

Experimental Protocols

General Protocol for Assessing this compound Stability (Forced Degradation Study)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC grade solvents (e.g., methanol, acetonitrile, water)

-

Acids (e.g., 0.1 M HCl)

-

Bases (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

Calibrated pH meter

-

HPLC system with a suitable detector (e.g., UV-Vis or PDA)

-

Photostability chamber

-

Temperature-controlled oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60°C) in an oven.

-

Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to an appropriate concentration for analysis.

-

Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. A typical method for apigenin glycosides might use a C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid).[7]

-

Data Analysis: Quantify the amount of undegraded this compound and any degradation products. Calculate the percentage of degradation.

Table 1: Summary of Forced Degradation Conditions for Flavonoid Glycosides (General Guidance)

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C - 80°C | Up to 24 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature - 60°C | Up to 24 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |

| Thermal (Dry Heat) | Oven | 60°C - 80°C | Up to 48 hours |

| Photodegradation | Photostability Chamber | Ambient | Per ICH Q1B |

Visualizations

Logical Workflow for this compound Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathway of a Flavonoid Glycoside

Caption: A simplified potential degradation pathway for a flavonoid glycoside.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Optimizing Ligustroflavone dosage for maximum therapeutic effect

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing ligustroflavone dosage for maximum therapeutic effect in experimental settings.

Troubleshooting Guides

Problem 1: Suboptimal or No Therapeutic Effect Observed in In Vivo Models

| Possible Cause | Troubleshooting Step |

| Insufficient Dosage | The administered dose of this compound may be too low to achieve a therapeutic concentration in the target tissue. Review the dosage tables below for ranges used in published studies. Consider a dose-escalation study to determine the optimal dose for your specific animal model and disease state. |

| Poor Bioavailability | This compound is an orally active flavonoid compound.[1] However, like many flavonoids, its oral bioavailability can be variable. If administering orally, ensure proper formulation to enhance absorption. For initial studies, consider intraperitoneal (i.p.) or intravenous (i.v.) administration to bypass first-pass metabolism and ensure systemic exposure. |

| Rapid Metabolism and Clearance | Pharmacokinetic studies in rats have shown that this compound is eliminated relatively quickly, with a half-life of approximately 1.3 ± 0.5 hours after intravenous administration. Consider more frequent dosing or a sustained-release formulation to maintain therapeutic concentrations. |

| Incorrect Timing of Administration | The timing of this compound administration relative to disease induction is critical. For prophylactic effects, administer before or concurrently with the disease-inducing agent. For therapeutic effects, administration should begin after disease establishment. In a rat model of ischemic stroke, this compound was administered 15 minutes before ischemia.[2] |

| Animal Model Variability | The pathophysiology of the disease model may differ from those in which this compound has shown efficacy. Ensure your model is appropriate and well-characterized. For instance, in carbon tetrachloride (CCl4)-induced liver fibrosis models, the extent of fibrosis can vary.[3] |

Problem 2: Inconsistent Results in In Vitro Assays

| Possible Cause | Troubleshooting Step |

| Inappropriate Cell Line | The chosen cell line may not express the target signaling pathways (e.g., TGF-β/Smad, RIPK1/RIPK3/MLKL, NLRP1 inflammasome) or may have developed resistance. Use cell lines known to be responsive, such as LX-2 human hepatic stellate cells for fibrosis studies or PC12 cells for neuroprotection assays.[1][2] |

| This compound Solubility Issues | This compound may precipitate in cell culture media, reducing its effective concentration. Prepare stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration in the culture medium is low and non-toxic to the cells. |

| Cell Culture Conditions | Variations in cell density, passage number, and serum concentration can affect experimental outcomes. Standardize these parameters across all experiments. |

| Incorrect Assay Endpoint | The chosen endpoint may not accurately reflect the therapeutic effect of this compound. For example, when studying its anti-fibrotic effects, assess markers of hepatic stellate cell activation like α-SMA and collagen I expression, in addition to cell viability.[3] |

| Timing of Treatment and Stimulation | The duration of this compound pre-treatment and the timing of stimulation (e.g., with TGF-β1) are critical. Optimize these parameters to observe the desired inhibitory effect. |

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for in vivo experiments with this compound?

A1: Based on published studies, a common starting dose for mice is in the range of 5-20 mg/kg administered intraperitoneally (i.p.) three times a week for chronic models like liver fibrosis.[3] For acute models like ischemic stroke in rats, a single dose of 30 mg/kg administered intragastrically (i.g.) has been used.[2] It is crucial to perform a pilot study to determine the optimal dose for your specific experimental conditions.

Q2: What is a typical effective concentration of this compound for in vitro experiments?

A2: A concentration of 25 µM has been shown to be effective in reducing α-SMA and COL1A1 expression in TGF-β1-stimulated LX-2 cells and protecting PC12 cells from hypoxia-induced injury.[1][2] A dose-response study ranging from 0.1 nM to 0.1 mM has been used to assess its effect on PTH release in primary rat parathyroid gland cells.[1] It is recommended to perform a dose-response curve to determine the EC50 or IC50 for your specific cell line and endpoint.

Q3: Which signaling pathways are known to be modulated by this compound?

A3: this compound has been shown to modulate several key signaling pathways implicated in various diseases:

-

TGF-β/Smad Pathway: It downregulates this pathway, which is crucial in the pathogenesis of liver fibrosis.[3][4]

-

RIPK1/RIPK3/MLKL Pathway: It inhibits this necroptosis pathway, providing neuroprotective effects in ischemic stroke.[2]

-

NLRP1 Inflammasome: It suppresses the activation of the NLRP1 inflammasome, contributing to its neuroprotective and anti-inflammatory effects.[5][6]

-

Calcium-Sensing Receptor (CaSR): It acts as an antagonist to the CaSR, which may be beneficial in conditions like diabetic osteoporosis.

Q4: How should I prepare this compound for in vitro and in vivo studies?

A4: For in vitro studies, prepare a high-concentration stock solution in a sterile solvent such as dimethyl sulfoxide (DMSO). This stock can then be diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration is below a toxic level for your cells (typically <0.1%). For in vivo studies, the preparation will depend on the route of administration. For intraperitoneal injection, this compound can be suspended in a vehicle like olive oil. For intragastric administration, it can be formulated in a suitable vehicle for gavage.

Q5: Are there any known toxicity or off-target effects of this compound?

A5: Current research suggests that this compound is well-tolerated at therapeutic doses in animal models. However, comprehensive toxicology studies are limited. It is always recommended to include a toxicity assessment in your experimental design, especially when using higher doses or long-term treatment regimens. This can include monitoring animal weight, behavior, and performing histological analysis of major organs.

Data Presentation

Table 1: In Vivo Dosage of this compound

| Animal Model | Disease/Condition | Route of Administration | Dosage | Frequency | Reference(s) |

| Mouse (C57BL/6J) | CCl4-induced liver fibrosis | Intraperitoneal (i.p.) | 5 mg/kg (low dose) | 3 times/week for 6 weeks | [3] |